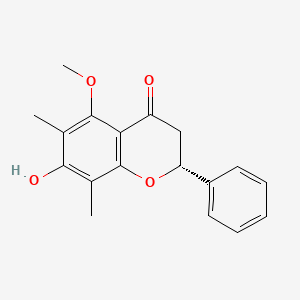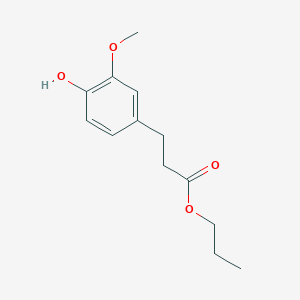
Propyl dihydroferulate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl dihydroferulate is a carboxylic ester that is the propyl ester of dihydroferulic acid. It is a carboxylic ester, an aromatic ester and a member of phenols. It derives from a 3-phenylpropionic acid.
科学的研究の応用
Antifungal Activity
Propyl dihydroferulate exhibits strong antifungal properties, particularly against yeasts and molds such as Saccharomyces cerevisiae, Aspergillus fumigatus, and A. flavus. In a comparative study of dihydroferulic acid esters, the propyl ester variant showed over 98% growth inhibition of S. cerevisiae at a concentration of 5 mM, highlighting its potent antifungal activity. This suggests its potential application in developing antifungal agents or preservatives in various industries, including food preservation and pharmaceuticals (J. Beck, Jong H. Kim, B. Campbell, S. Chou, 2007).
Chemical Synthesis and Catalysis
The catalytic properties of propyl dihydroferulate have been explored in the synthesis of organic compounds, notably in the reactive distillation process for synthesizing esters such as n-propyl propionate. This compound plays a crucial role in the synthesis process, demonstrating the potential of propyl dihydroferulate derivatives in catalyzing chemical reactions, which could be beneficial for industrial applications in chemical manufacturing (T. Keller, Jan Muendges, A. Jantharasuk, C. A. González-Rugerio, H. Moritz, P. Kreis, A. Górak, 2011).
Potential in Hydrogen Production and Environmental Applications
Innovative applications of propyl dihydroferulate derivatives in photocatalytic processes for hydrogen production have been reported. For instance, the photocatalytic splitting of alcohols into hydrogen and corresponding carbonyl compounds using modified catalysts suggests the role of propyl dihydroferulate derivatives in enhancing the efficiency of hydrogen production. This opens new avenues for research in renewable energy and environmental sustainability (Zhigang Chai, T. Zeng, Qi Li, Liang‐Qiu Lu, W. Xiao, Dongsheng Xu, 2016).
特性
製品名 |
Propyl dihydroferulate |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
propyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O4/c1-3-8-17-13(15)7-5-10-4-6-11(14)12(9-10)16-2/h4,6,9,14H,3,5,7-8H2,1-2H3 |
InChIキー |
SPWKTSDNFHMAMM-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





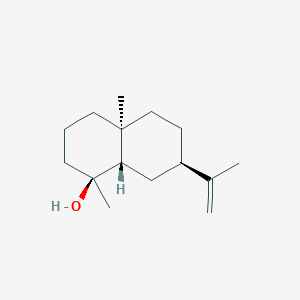

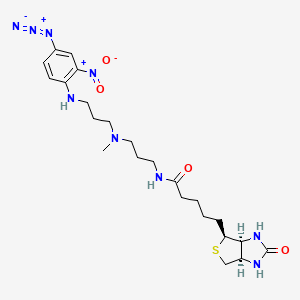
![N-[(1S)-1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B1254911.png)
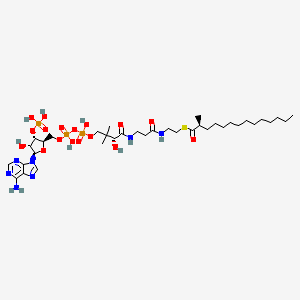



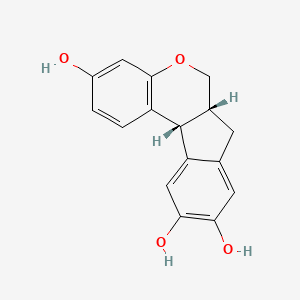
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)
